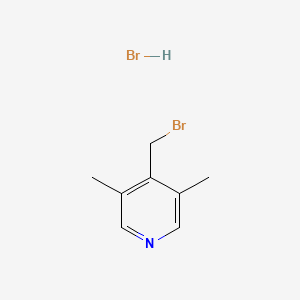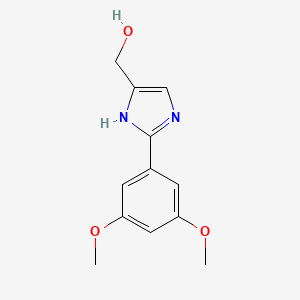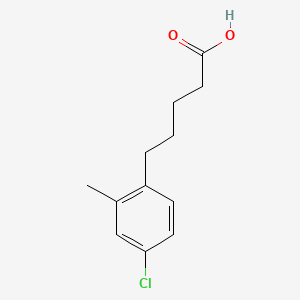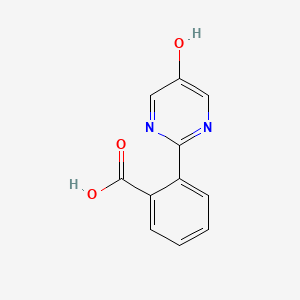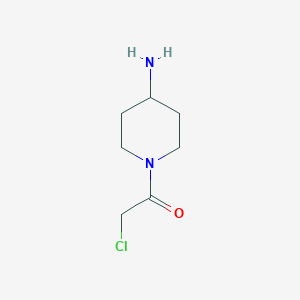![molecular formula C11H8F4N2O B13684873 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13684873.png)
2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol is a chemical compound that features a trifluoromethyl group and an imidazole ring. The presence of the trifluoromethyl group is significant due to its influence on the compound’s chemical properties, such as increased lipophilicity and metabolic stability . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . This reaction is carried out under controlled conditions to ensure the formation of the desired imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
化学反应分析
Types of Reactions
2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
作用机制
The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The imidazole ring can coordinate with metal ions, further influencing biological pathways .
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)imidazole: Shares the trifluoromethyl group but lacks the phenyl and methanol groups.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group and phenyl ring but lacks the imidazole and methanol groups.
Uniqueness
2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol is unique due to the combination of its trifluoromethyl group, phenyl ring, imidazole ring, and methanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C11H8F4N2O |
|---|---|
分子量 |
260.19 g/mol |
IUPAC 名称 |
[2-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H8F4N2O/c12-9-2-1-6(3-8(9)11(13,14)15)10-16-4-7(5-18)17-10/h1-4,18H,5H2,(H,16,17) |
InChI 键 |
OEOKEANGIRWSEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)CO)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


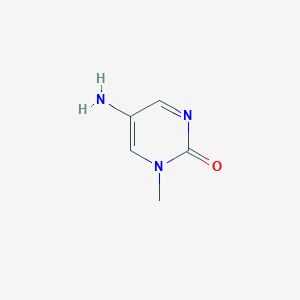



![(3aR,7R,7aS)-7-Hydroxy-2,2-dimethyltetrahydrobenzo[d][1,3]dioxol-5(6H)-one](/img/structure/B13684822.png)
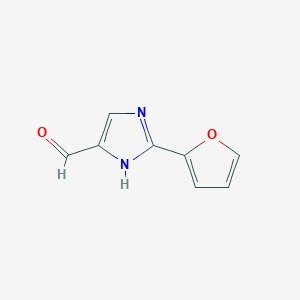

![5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13684845.png)
